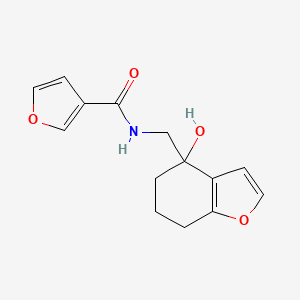
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide is a synthetic organic compound that features a benzofuran ring fused with a tetrahydrofuran ring, and a furan carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is formed by hydrogenation of the benzofuran ring in the presence of a palladium catalyst.
Attachment of the Furan Carboxamide Moiety: The final step involves the reaction of the tetrahydrobenzofuran intermediate with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents would be chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation can be achieved using bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with proteins, potentially inhibiting or activating enzymatic activity. The benzofuran and furan rings may interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide: Similar structure but with a benzamide instead of a furan carboxamide.
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide is unique due to the presence of both benzofuran and furan rings, which may confer distinct chemical and biological properties compared to its analogs. This dual-ring system can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(10-3-6-18-8-10)15-9-14(17)5-1-2-12-11(14)4-7-19-12/h3-4,6-8,17H,1-2,5,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKSCVOKYBAJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2972943.png)
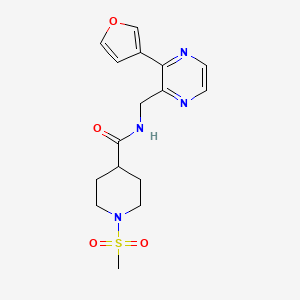
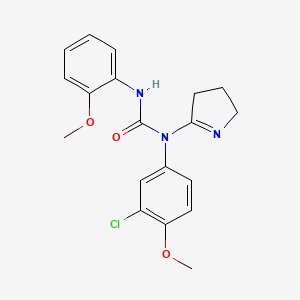
![3-isopentyl-1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972946.png)
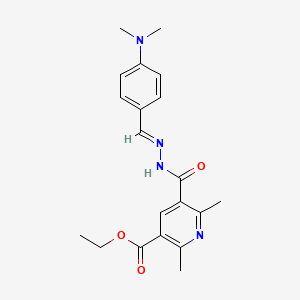
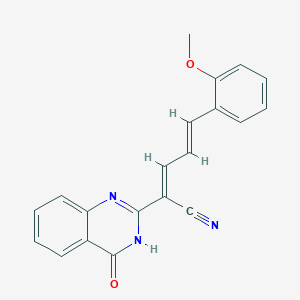
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2972954.png)
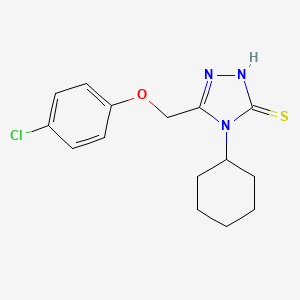
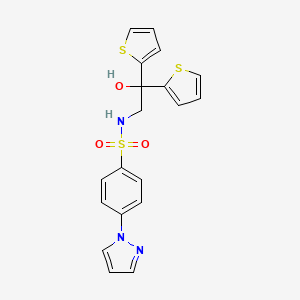
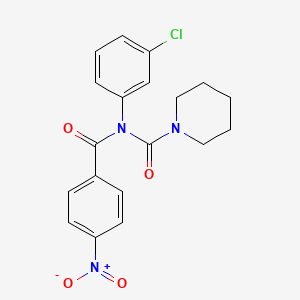
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)
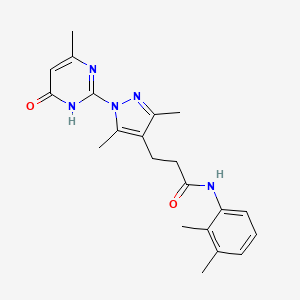
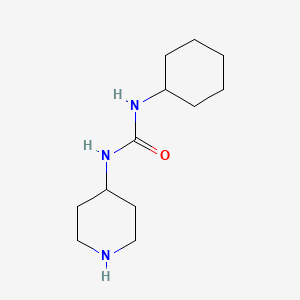
![benzyl 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2972966.png)
